molecular formula C9H18N2O2 B599540 Tert-butyl (2S)-piperazine-2-carboxylate CAS No. 198992-48-2

Tert-butyl (2S)-piperazine-2-carboxylate

Cat. No. B599540
M. Wt: 186.255
InChI Key: SYMWANNZAIYCRG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-piperazine-2-carboxylate is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s properties and characteristics can be influenced by its molecular structure and the presence of functional groups.



Synthesis Analysis

The synthesis of tert-butyl esters has been studied extensively. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems2. However, specific synthesis methods for Tert-butyl (2S)-piperazine-2-carboxylate are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its physical and chemical properties. However, specific details about the molecular structure of Tert-butyl (2S)-piperazine-2-carboxylate are not readily available1.



Chemical Reactions Analysis

Tert-butyl esters are known to undergo a variety of chemical reactions. For instance, they can participate in solvolysis reactions, where both protic and aprotic solvents stabilize the transition state and lead to an increase in rate3. However, specific chemical reactions involving Tert-butyl (2S)-piperazine-2-carboxylate are not readily available.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. However, specific physical and chemical properties of Tert-butyl (2S)-piperazine-2-carboxylate are not readily available1.


Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of tert-butyl (2S)-piperazine-2-carboxylate derivatives have been a subject of interest due to their potential applications in medicinal chemistry and material science. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction, with its structure confirmed by spectroscopic and X-ray diffraction data. This compound exhibited modest antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
  • Another study detailed the synthesis and X-ray diffraction analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, showcasing the structural diversity and potential for biological applications of these compounds (Kulkarni et al., 2016).

Biological Evaluation

  • The biological activities of tert-butyl (2S)-piperazine-2-carboxylate derivatives have been explored in various contexts. For instance, certain derivatives have been evaluated for their antibacterial, antifungal, and anthelmintic properties, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Molecular Structure and Applications

  • The molecular structure of tert-butyl (2S)-piperazine-2-carboxylate derivatives has been elucidated through single crystal X-ray diffraction analysis, providing insights into their three-dimensional architecture and potential for further functionalization (Mamat et al., 2012).

Catalytic and Chemical Properties

  • Research has also focused on the catalytic and chemical properties of tert-butyl (2S)-piperazine-2-carboxylate derivatives. For example, derivatives have been developed as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and yield across a broad range of substrates, highlighting their versatility in organic synthesis (Wang et al., 2006).

Anticorrosive Properties

  • Furthermore, the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions has been investigated, revealing the potential of these compounds in protecting metals from corrosion (Praveen et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, tert-butyl alcohol, a related compound, is known to be highly flammable and can cause serious eye irritation4. However, specific safety and hazard information for Tert-butyl (2S)-piperazine-2-carboxylate is not readily available.


Future Directions

The future directions for research on Tert-butyl (2S)-piperazine-2-carboxylate could include a more detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and could potentially lead to new applications.


Please note that this analysis is based on the limited information available and may not fully capture all aspects of Tert-butyl (2S)-piperazine-2-carboxylate.


properties

IUPAC Name

tert-butyl (2S)-piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMWANNZAIYCRG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S)-piperazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.